molecular formula C13H12ClNO2 B12877684 (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol

Cat. No.: B12877684
M. Wt: 249.69 g/mol
InChI Key: RDYXZSZAEBDIIG-VOTSOKGWSA-N
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Description

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol is an oxazole-based compound distinguished by a 2-chlorostyryl substituent (a vinyl-linked chlorinated aromatic system) and a hydroxymethyl group at the 4-position of the oxazole ring. Oxazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-modulating activities . The chlorostyryl group may enhance lipophilicity and π-π stacking interactions with biological targets, while the hydroxymethyl group offers sites for derivatization or hydrogen bonding .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-6-10-4-2-3-5-11(10)14/h2-7,16H,8H2,1H3/b7-6+

InChI Key

RDYXZSZAEBDIIG-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted oxazole derivatives.

Scientific Research Applications

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the IRE1α kinase pathway, which can rescue the cell surface expression of misfolded proteins such as CFTR and pendrin . This activation leads to the unconventional protein secretion route, bypassing the conventional ER-to-Golgi pathway.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Chlorinated Aromatic Groups (e.g., chlorophenyl, chlorostyryl): Enhance binding to hydrophobic enzyme pockets and improve bioactivity . The chlorostyryl group in the main compound may offer superior π-π interactions compared to simpler chlorophenyl analogs . Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group allows for further functionalization (e.g., esterification), while carboxylic acid derivatives improve water solubility for drug delivery .

Biological Activity :

  • Compounds with chlorinated aromatic groups (e.g., and ) show promise in targeting enzymes involved in inflammation and cancer .
  • Thiazole derivatives (e.g., ) exhibit distinct metabolic stability, making them suitable for agrochemical applications .

Synthetic Complexity :

  • Styryl-containing oxazoles (e.g., main compound and ) require multi-step syntheses with precise control over cyclization and substitution patterns .

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